molecular formula C15H22BrNO2S B6073911 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide

Cat. No.: B6073911
M. Wt: 360.3 g/mol
InChI Key: KSNCEBUZVXCWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a cyclohexyl ring with three methyl groups.

Properties

IUPAC Name

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2S/c1-11-8-13(10-15(2,3)9-11)17-20(18,19)14-6-4-12(16)5-7-14/h4-7,11,13,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNCEBUZVXCWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The brominated benzene is then reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide linkage.

    Cyclohexyl Substitution: Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction using 3,3,5-trimethylcyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide
  • 4-fluoro-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide
  • 4-iodo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide

Comparison

Compared to its analogs, 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide may exhibit unique reactivity and binding properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.